4-{4-[(4-Methylphenyl)sulfanyl]-3-nitrobenzyl}morpholine

Lipophilicity CNS drug-likeness ADME prediction

4-{4-[(4-Methylphenyl)sulfanyl]-3-nitrobenzyl}morpholine (CAS 477860-51-8) is a synthetic small-molecule building block in the nitrobenzyl-morpholine class, characterized by a morpholine ring linked via a methylene bridge to a 3-nitro-4-(p-tolylsulfanyl)phenyl core. With a molecular formula of C18H20N2O3S and a molecular weight of 344.43 g·mol⁻¹, it is catalogued in the ZINC database (ZINC20219218) and the Oprea chemical library (Oprea1_842714) as a commercially available screening compound.

Molecular Formula C18H20N2O3S
Molecular Weight 344.43
CAS No. 477860-51-8
Cat. No. B2521115
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-{4-[(4-Methylphenyl)sulfanyl]-3-nitrobenzyl}morpholine
CAS477860-51-8
Molecular FormulaC18H20N2O3S
Molecular Weight344.43
Structural Identifiers
SMILESCC1=CC=C(C=C1)SC2=C(C=C(C=C2)CN3CCOCC3)[N+](=O)[O-]
InChIInChI=1S/C18H20N2O3S/c1-14-2-5-16(6-3-14)24-18-7-4-15(12-17(18)20(21)22)13-19-8-10-23-11-9-19/h2-7,12H,8-11,13H2,1H3
InChIKeyUXFGPVHWGVONAL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-{4-[(4-Methylphenyl)sulfanyl]-3-nitrobenzyl}morpholine (CAS 477860-51-8): Physicochemical Identity and Procurement-Relevant Baseline


4-{4-[(4-Methylphenyl)sulfanyl]-3-nitrobenzyl}morpholine (CAS 477860-51-8) is a synthetic small-molecule building block in the nitrobenzyl-morpholine class, characterized by a morpholine ring linked via a methylene bridge to a 3-nitro-4-(p-tolylsulfanyl)phenyl core . With a molecular formula of C18H20N2O3S and a molecular weight of 344.43 g·mol⁻¹, it is catalogued in the ZINC database (ZINC20219218) and the Oprea chemical library (Oprea1_842714) as a commercially available screening compound . The compound features a tertiary amine morpholine nitrogen (pKa predicted from chloro analog ~5.69), a nitro group at the 3-position of the central phenyl ring, and a 4-methylphenylsulfanyl substituent—a combination that distinguishes it from its closest in-class analogs and defines its property profile for medicinal chemistry and chemical biology applications.

Why In-Class Substitution of 4-{4-[(4-Methylphenyl)sulfanyl]-3-nitrobenzyl}morpholine (CAS 477860-51-8) Carries Quantifiable Risk


Within the 4-(arylsulfanyl)-3-nitrobenzyl scaffold family, seemingly minor atomic substitutions produce quantifiable shifts in lipophilicity, hydrogen-bonding capacity, molecular volume, and electronic character that cannot be assumed interchangeable. The target compound's 4-methylphenylsulfanyl group (XLogP3 = 3.6; TPSA = 83.6 Ų) occupies a distinct property space relative to its 4-chlorophenylsulfanyl analog (MW +20.4 Da; density +0.09 g·cm⁻³) and its pyrrolidine analog (XLogP3 Δ = +0.9 units; HBA count reduced by 1) [1]. These differences directly impact solubility, permeability, metabolic stability, and off-target binding propensity in ways that cannot be compensated for by simple stoichiometric adjustment. Users selecting among these analogs for structure–activity relationship (SAR) exploration, fragment growth, or library design must therefore treat them as functionally non-equivalent starting points .

Quantitative Differentiation Evidence for 4-{4-[(4-Methylphenyl)sulfanyl]-3-nitrobenzyl}morpholine (CAS 477860-51-8) vs. Closest Analogs


Lipophilicity Control: XLogP3 Differentiation of the Target Compound vs. Pyrrolidine Analog (CAS 477869-45-7)

The target morpholine derivative has a computed XLogP3-AA of 3.6, whereas the pyrrolidine analog (1-{4-[(4-methylphenyl)sulfanyl]-3-nitrobenzyl}pyrrolidine, CAS 477869-45-7) has an XLogP3 of 4.5 [1]. This Δ of +0.9 log units for the pyrrolidine variant represents a roughly 8-fold increase in calculated octanol–water partition coefficient, placing the pyrrolidine analog well above the optimal lipophilicity range for CNS drug candidates (typically XLogP 1–4) . The morpholine oxygen in the target compound introduces polarity that moderates lipophilicity without adding a hydrogen-bond donor, preserving membrane permeability while reducing non-specific protein binding risk.

Lipophilicity CNS drug-likeness ADME prediction XLogP3

Molecular Size and Ligand Efficiency: Target Compound vs. 4-Chlorophenylsulfanyl Analog (CAS 477869-35-5)

The target compound (MW 344.43 g·mol⁻¹; C18H20N2O3S) is 20.4 Da lighter than its 4-chlorophenylsulfanyl analog (CAS 477869-35-5; MW 364.85 g·mol⁻¹; C17H17ClN2O3S) . While the absolute difference is modest, the replacement of chlorine (atomic mass 35.45) with a methyl group (15.03) contributes to a lower heavy-atom count (24 vs. 25) and eliminates a halogen substituent that can participate in halogen bonding and CYP450-mediated oxidative metabolism . For fragment-based or lead-like library construction, the target compound's lower molecular weight provides greater headroom for subsequent functionalization before exceeding the MW 500 threshold commonly applied in oral drug design.

Ligand efficiency Molecular weight Fragment-based drug discovery

Hydrogen-Bond Acceptor Capacity and Topological Polar Surface Area: Morpholine vs. Pyrrolidine and Ether Analogs

The target compound possesses 5 hydrogen-bond acceptors (HBA: morpholine O, morpholine N, nitro O×2, sulfide S) and a topological polar surface area (TPSA) of 83.6 Ų . By comparison, the pyrrolidine analog (CAS 477869-45-7) has only 4 HBA (lacking the morpholine ring oxygen) [1], and the ether analog (CAS 477869-62-8; C21H19NO3S) has 3 HBA and lacks the basic tertiary amine entirely . The intermediate TPSA of 83.6 Ų positions the target compound favorably for both aqueous solubility and passive membrane permeation—values below 140 Ų are generally associated with good oral absorption—while the morpholine nitrogen provides a protonatable center (predicted pKa ~5.7 based on chloro analog data) that can enhance solubility under mildly acidic conditions.

TPSA Hydrogen bonding Solubility Permeability

Computed Drug-Likeness Profile and Lead-Like Property Compliance vs. Ether Analog (CAS 477869-62-8)

When benchmarked against standard drug-likeness filters, the target compound (MW 344.43; XLogP3 3.6; HBD 0; HBA 5; rotatable bonds 4; TPSA 83.6 Ų) complies with all Lipinski Rule-of-Five criteria and falls within lead-like space (MW ≤ 350; XLogP ≤ 3.5 is marginally exceeded by 0.1 unit). By contrast, the 4-methylphenyl ether analog (CAS 477869-62-8; MW 365.45; C21H19NO3S) has a higher molecular weight, one fewer HBA, and a bulkier diphenyl ether architecture that increases molecular volume and reduces aqueous solubility . The simpler 4-(4-nitrobenzyl)morpholine (CAS 6425-46-3; MW 222.24) lacks the entire arylsulfanyl moiety and thus offers no vector for exploring S-aryl substitution SAR—making it a less informative scaffold for probing sulfur-mediated binding interactions .

Drug-likeness Lead-likeness Rule of Five Physicochemical profiling

Synthetic Tractability and Procurement Availability: Supplier Landscape Comparison

The target compound (CAS 477860-51-8) is stocked by at least two verified suppliers (Ambeed, Inc. and BLD Pharmatech Ltd.) as a pre-made building block , whereas several close analogs—including the pyrrolidine analog (CAS 477869-45-7) and the ether analog (CAS 477869-62-8)—are listed primarily through custom synthesis channels or single-supplier sources . The MDL number MFCD01814690 [1] and ZINC ID ZINC20219218 further confirm the compound's registration in major chemical cataloguing systems, facilitating cross-referencing and re-order consistency. The presence of multiple independent suppliers reduces single-source procurement risk and supports competitive pricing for medium-to-large-scale purchases.

Custom synthesis Building block Commercial availability Procurement

Evidence-Backed Application Scenarios for 4-{4-[(4-Methylphenyl)sulfanyl]-3-nitrobenzyl}morpholine (CAS 477860-51-8)


Hit-to-Lead Chemistry Requiring a Moderately Lipophilic, Rule-of-Five-Compliant S-Aryl Morpholine Scaffold

For medicinal chemistry teams advancing hits from high-throughput screening, the target compound provides a pre-validated core with XLogP3 = 3.6 and TPSA = 83.6 Ų that remains within lead-like space . The presence of three chemically orthogonal functional groups—nitro (reducible to amine), sulfide (oxidizable to sulfoxide/sulfone), and morpholine (alkylatable)—enables rapid, divergent analog synthesis. The 0.9 log unit lower lipophilicity compared to the pyrrolidine analog reduces the risk of encountering solubility-limited assay behavior during early SAR exploration.

Chemical Biology Probe Design Leveraging the Nitro Group as a Bioreductive Trigger

The 3-nitro substituent on the central phenyl ring positions this compound as a candidate for bioreductive probe development. Nitroaromatic compounds have established precedent as hypoxia-selective agents and fluorescent probes activated by nitroreductase enzymes. The target compound's computed properties (MW 344.43, XLogP3 3.6) suggest adequate cell permeability for intracellular target engagement, while the morpholine nitrogen provides a handle for further derivatization with fluorophores or affinity tags without ablating the bioreductive functionality.

Kinase Inhibitor Fragment Library Design Requiring a Halogen-Free S-Aryl Vector

The 4-methylphenylsulfanyl moiety offers an aromatic ring system capable of occupying the hydrophobic back pocket of kinase ATP-binding sites without introducing a halogen atom, avoiding potential CYP450-mediated reactive metabolite formation associated with chloroaromatic compounds . The 20.4 Da lower molecular weight of the target vs. the chloro analog provides greater headroom for fragment growth while maintaining ligand efficiency, making it a preferred choice for fragment-based drug discovery (FBDD) collections targeting kinases or other ATP-utilizing enzymes.

Structure–Activity Relationship Studies Exploring Sulfur Oxidation State and Morpholine Substitution Effects

The target compound's aryl sulfide linkage is a well-precedented precursor for sulfoxide and sulfone generation via controlled oxidation, enabling systematic exploration of sulfur oxidation state on target binding. The morpholine ring, a privileged scaffold in medicinal chemistry with documented kinase inhibitory and GPCR modulatory activities, provides a versatile anchor for N-alkylation, N-arylation, or N-acylation diversification. No other analog in the 4-(arylsulfanyl)-3-nitrobenzyl series simultaneously offers the morpholine oxygen for polarity modulation, the tertiary amine for salt formation, and the sulfide for redox chemistry .

Quote Request

Request a Quote for 4-{4-[(4-Methylphenyl)sulfanyl]-3-nitrobenzyl}morpholine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.